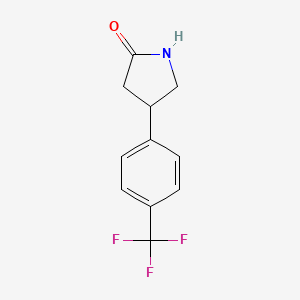

4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one

Description

4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one is a γ-lactam derivative characterized by a pyrrolidin-2-one core substituted at the 4-position with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this scaffold prevalent in medicinal chemistry for targeting enzymes and receptors. Its structural versatility allows for modifications at the 1-position (N-substitution) and the aryl ring, enabling optimization of pharmacological and physicochemical properties .

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(16)15-6-8/h1-4,8H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTLMKLERGEENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(Trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction results in alcohol derivatives .

Scientific Research Applications

4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications at the N-1 Position

1-Sulfonyl Derivatives

- Example 1: (R)-1-((2-Nitrophenyl)sulfonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one (4cc) Synthesis: Yield of 48% via Heck–Matsuda desymmetrization; enantiomeric ratio (er) of 97:3 (SFC) .

Example 2 : (R)-4-(4-Methoxyphenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-one (4da)

1-Arylpiperazine Derivatives

- Example: 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7) Activity: High α1-adrenoceptor affinity (pKᵢ = 7.13) due to the piperazine moiety, which facilitates receptor interactions . Key Difference: The piperazine linker introduces conformational flexibility, enabling deeper penetration into receptor pockets compared to rigid sulfonyl derivatives.

Modifications at the 4-Position (Aryl Substituents)

Trifluoromethylphenyl vs. Methoxyphenyl

- 4cc (CF₃) vs. 4da (OCH₃) :

- The CF₃ group in 4cc enhances hydrophobic interactions (e.g., π–π stacking with Trp286 in AChE) , whereas the OCH₃ group in 4da may engage in hydrogen bonding but offers weaker van der Waals interactions.

- Biological Impact : CF₃-substituted analogs generally exhibit higher binding affinities in enzyme assays (e.g., acetylcholinesterase inhibition) .

Thiazole Hybrids

- Example : 4-(4-(Trifluoromethyl)phenyl)thiazole derivatives (2a–2i)

Stereochemical and Conformational Effects

- cis- vs. trans-Pyrrolidin-2-ones :

- Example : cis-1-(4-Methoxyphenylsulfonyl)-5-p-tolyl-4-(3-CF₃-phenyl)pyrrolidin-2-one (18) vs. trans isomer (20)

- Synthesis : Stereoselective annulation yields a 3:2 (cis:trans) ratio for 18 and 3.5:1 for 20 .

- Impact : cis isomers often exhibit better biological activity due to optimized spatial alignment of substituents.

Pharmacological Profiles

Biological Activity

4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, influencing its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one is C₁₁H₁₀F₃NO, with a molecular weight of approximately 229.2 g/mol. The structure includes:

- A pyrrolidine ring which is a five-membered nitrogen-containing ring.

- A trifluoromethyl group attached to a phenyl moiety, contributing to its lipophilicity and biological activity.

Analgesic Activity

Research indicates that pyrrolidine derivatives, including 4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one, may exhibit analgesic properties . The compound's structural features suggest potential interactions with pain-related receptors, similar to other compounds in its class that have demonstrated efficacy in pain management.

Interaction with Biological Targets

The compound has been studied for its binding affinity to various biological targets. Notably, it may interact with the cannabinoid receptor CB2, which plays a critical role in pain modulation and inflammation. Molecular docking studies have revealed that the trifluoromethyl group can form hydrogen and halogen bonds with enzyme residues, enhancing the compound's biological activity .

Enzyme Inhibition

4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one has shown promise as an enzyme inhibitor . Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes. Studies suggest that modifications to the compound can optimize its inhibitory effects on these enzymes .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives:

-

Analgesic Study :

- A study assessed the analgesic effects of several pyrrolidine derivatives, including 4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one. Results indicated significant pain relief comparable to standard analgesics, suggesting its potential as a therapeutic agent.

- Inhibition of COX-2 :

- Cytotoxicity Evaluation :

Comparative Analysis

A comparison of 4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one with structurally similar compounds highlights its unique features and potential advantages:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Trifluoromethylphenyl)-pyrrolidine | C₁₁H₁₃F₃N | Lacks carbonyl group; primarily studied for neuroactive properties |

| 5-(4-Trifluoromethylphenyl)pyrrolidin-2-one | C₁₂H₁₂F₃NO | Additional phenyl group; explored for enhanced biological activity |

| 4-(Trifluoromethyl)-pyridine | C₆H₄F₃N | Heterocyclic compound; used in agrochemicals |

Q & A

What are the common synthetic routes for 4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one, and how are reaction conditions optimized to improve yield and purity?

Methodological Answer:

Synthesis typically involves multi-step protocols:

- Core Formation : The pyrrolidin-2-one ring is constructed via cyclization of γ-aminobutyric acid derivatives or via intramolecular lactamization. For example, a starting material like 4-(trifluoromethyl)aniline may undergo Buchwald-Hartwig coupling with a brominated pyrrolidinone precursor .

- Substituent Introduction : The trifluoromethylphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions (e.g., THF, 80°C) .

- Optimization : Reaction parameters like temperature (60–100°C), solvent polarity (DMF vs. ethanol), and catalyst loading (1–5 mol%) are systematically varied. Monitoring by TLC or HPLC ensures intermediate purity. Yields range from 40–75% depending on steric hindrance from the trifluoromethyl group .

Which spectroscopic and crystallographic techniques are most effective for structural elucidation of 4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR resolve the pyrrolidinone ring conformation and substituent orientation. The deshielded carbonyl carbon (δ ~175 ppm) and splitting patterns of aromatic protons (δ 7.4–7.8 ppm) confirm regiochemistry .

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) reveals bond angles and dihedral angles between the phenyl and pyrrolidinone rings. For example, the trifluoromethyl group induces a ~15° twist to minimize steric clash .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (MW calc. 229.18 g/mol) and detects fragmentation patterns (e.g., loss of CO from the lactam ring) .

How can computational modeling predict the biological target interactions of 4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one?

Advanced Research Focus:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) or GPCRs. The trifluoromethyl group’s electronegativity enhances binding to hydrophobic pockets .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. For example, the compound’s rigidity (due to the pyrrolidinone ring) reduces conformational entropy loss upon binding .

- QSAR Studies : Substituent effects (e.g., fluorine vs. methyl groups) are quantified to optimize binding affinity (pIC₅₀) .

What strategies mitigate low aqueous solubility of 4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one in biological assays?

Advanced Research Focus:

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without disrupting cell membranes .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the lactam nitrogen, which hydrolyze in vivo to release the active compound .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability in pharmacokinetic studies .

How can researchers resolve contradictions in reported bioactivity data across studies?

Data Contradiction Analysis:

- Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays). Discrepancies may arise from differences in cell lines (HEK293 vs. HeLa) .

- Purity Verification : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient). Impurities from incomplete trifluoromethylation (e.g., chloro byproducts) may skew results .

- Control Experiments : Include known inhibitors (e.g., staurosporine) to benchmark activity and rule off-target effects .

What structure-activity relationship (SAR) trends are observed with modifications to the pyrrolidinone core or substituents?

SAR Table:

How does 4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one behave under varying pH and temperature conditions?

Stability Profiling:

- pH Stability : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic conditions (pH <3) to form 4-(trifluoromethyl)benzoic acid .

- Thermal Degradation : TGA analysis shows decomposition onset at 220°C. Store at -20°C under argon to prevent oxidation .

- Photostability : UV irradiation (254 nm) induces <5% degradation over 24 hours, confirmed by UPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.